molecular formula C3H5O2S- B1231198 [Methylthio]acetate

[Methylthio]acetate

Cat. No. B1231198
M. Wt: 105.14 g/mol
InChI Key: HGTBAIVLETUVCG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(methylthio)acetate is a monocarboxylic acid anion that is the conjugate base of (methylthio)acetic acid. It derives from a thioglycolate(1-). It is a conjugate base of a (methylthio)acetic acid.

Scientific Research Applications

Methanogenic Pathways and Carbon Isotopic Signatures

[Methylthio]acetate is involved in the production of methane (CH4) in various environments, primarily as a precursor. The relative contribution of methanogenic pathways, utilizing acetate and H2/CO2, to total CH4 production can be quantified by measuring the stable carbon isotopic signatures of CO2, CH4, and acetate methyl at the CH4 production site. However, the fractionation factors for the conversion of CO2 and acetate methyl to CH4 are not constants and can vary significantly across different sites and conditions, necessitating more data and explicit determination under various environmental conditions (Conrad, 2005).

Acetate-Buffered Crystalloid Fluids

The knowledge about acetate originates primarily from nephrological research. Acetate-buffered crystalloid fluids are known to have a favorable influence on microcirculation and potentially positively influence kidney function, though this is still a subject of debate. Additionally, these fluids do not lead to metabolic alkalosis and maintain stable potassium levels. They also seem to positively influence cardiac output and contractility, but more research is needed to confirm these findings and their implications for acute kidney injury and survival rates (Pfortmueller & Fleischmann, 2016).

Alternative Biodiesel Production

[Methylthio]acetate plays a role in producing glycerol-free biodiesel via interesterification, reacting with different feedstocks. This process, an alternative to conventional biodiesel production, helps overcome environmental challenges associated with excess waste glycerol, making the process cleaner and more sustainable. The by-product, triacetin, shows excellent qualities as a fuel additive, adding to the environmental and sustainability merits of this biodiesel production method (Esan et al., 2021).

Bacterial Immobilization for Wastewater Treatment

Cellulose acetate, with its characteristics such as biodegradability and high affinity in nanofibers morphology, is highly suitable for bacterial immobilization, a key method in bioremediation for pollutant removal from industrial wastewaters. This immobilization enhances the handling of bacteria, increases their efficiency by enlarging their exposure surface area, and may present a promising approach for the future removal of pollutants like methylene blue dye from industrial wastewaters (Zamel & Khan, 2021).

Neurotoxicity and Behavioral Changes

Research has been conducted to understand the relationship between behavioral alterations and neurotoxic chemicals like lead acetate and methyl mercury. These studies aim to relate behavioral changes to underlying neurobiological mechanisms, indicating that exposures to these chemicals can induce behavioral alterations potentially related to damage in specific brain regions like the hippocampus. This line of research is crucial for developing better-formulated behavioral and neurobiological assays in neurotoxicology (Annau & Cuomo, 1988).

properties

Product Name

[Methylthio]acetate

Molecular Formula

C3H5O2S-

Molecular Weight

105.14 g/mol

IUPAC Name

2-methylsulfanylacetate

InChI

InChI=1S/C3H6O2S/c1-6-2-3(4)5/h2H2,1H3,(H,4,5)/p-1

InChI Key

HGTBAIVLETUVCG-UHFFFAOYSA-M

SMILES

CSCC(=O)[O-]

Canonical SMILES

CSCC(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[Methylthio]acetate
Reactant of Route 2
[Methylthio]acetate
Reactant of Route 3
Reactant of Route 3
[Methylthio]acetate
Reactant of Route 4
Reactant of Route 4
[Methylthio]acetate
Reactant of Route 5
Reactant of Route 5
[Methylthio]acetate
Reactant of Route 6
Reactant of Route 6
[Methylthio]acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.